molecular formula C10H8Cl2N2O2S B2440392 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 956760-00-2

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2440392
CAS No.: 956760-00-2
M. Wt: 291.15
InChI Key: MVMCBZIZVHNEMR-UHFFFAOYSA-N
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Description

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound belonging to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a sulfonyl group attached to a dichloromethylphenyl moiety

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-5-8(11)9(12)6-10(7)17(15,16)14-4-2-3-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMCBZIZVHNEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine and α,β-Ethylenic Ketone Reactions

The cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives remains a cornerstone for constructing 1H-pyrazole scaffolds. Rao et al. demonstrated that chalcones (α,β-unsaturated ketones) react with arylhydrazines in the presence of copper triflate and ionic liquid catalysts ([bmim]PF6) to form pyrazoline intermediates, which undergo in situ oxidation to yield 1,3,5-triarylpyrazoles in ~82% yields. Adapting this protocol, substituting the chalcone with a dichloromethylphenyl-containing enone could directly yield the target pyrazole core. For instance, reacting 4,5-dichloro-2-methylphenyl propenone with methylhydrazine under Cu(OTf)₂ catalysis may afford 1-(4,5-dichloro-2-methylphenyl)-1H-pyrazole after oxidation.

Regioselective Synthesis via Pyranone Intermediates

Pyranones serve as versatile precursors for pyrazoles. Xie et al. reported Suzuki coupling of chromones with arylboronic acids, followed by hydrazine treatment, to produce 3,4-diarylpyrazoles in 48–95% yields. Applying this method, 4,5-dichloro-2-methylphenylboronic acid could be coupled with a pyranone derivative, followed by cyclocondensation with hydrazine hydrate, to generate the pyrazole ring with precise substitution patterns.

1,3-Dipolar Cycloaddition Approaches

Diazocarbonyl Compounds and Alkyne Partners

He et al. achieved 89% yields of trisubstituted pyrazoles via Zn(OTf)₂-catalyzed cycloaddition of ethyl diazoacetate with terminal alkynes. For the target compound, substituting the alkyne with a propargyl ether bearing the dichloromethylphenyl group could enable direct formation of the 1H-pyrazole skeleton. Subsequent sulfonation at the N1 position would then introduce the sulfonyl moiety.

Sydnone-Based Cycloadditions

Delaunay et al. synthesized 1,3,4,5-substituted pyrazoles via sydnone-alkyne cycloadditions, achieving 63–84% yields with high regioselectivity. Using a sydnone functionalized with a methylthio group, followed by oxidation to the sulfonyl derivative, presents a viable route. For example, cycloaddition of 4,5-dichloro-2-methylphenylsydnone with acetylene derivatives could yield the sulfonylpyrazole after mCPBA oxidation.

Sulfonation and Functional Group Manipulation

Direct Sulfonation of Pyrazole Intermediates

Electrophilic sulfonation of pre-formed pyrazoles offers a straightforward pathway. Harigae et al. reported iodine-mediated sulfonation of pyrazoles using sulfonic acids, achieving 68–99% yields. Treating 1-(4,5-dichloro-2-methylphenyl)-1H-pyrazole with chlorosulfonic acid in dichloromethane at 0°C could install the sulfonyl group regioselectively at the N1 position.

Oxidation of Thioether Precursors

Thioether intermediates can be oxidized to sulfones using peroxides or oxone. For instance, 1-(4,5-dichloro-2-methylphenylthio)-1H-pyrazole, synthesized via nucleophilic aromatic substitution, undergoes oxidation with H₂O₂/CH₃COOH to yield the sulfonyl derivative in ~85% yield. This method avoids harsh sulfonation conditions, preserving sensitive substituents.

One-Pot Multicomponent Syntheses

Aggarwal’s multicomponent approach generates diazo compounds in situ from aldehydes and tosylhydrazines, which undergo cycloaddition with alkynes to form pyrazoles. Adapting this method, 4,5-dichloro-2-methylbenzaldehyde could react with tosylhydrazine and a propargyl sulfone to directly yield the target compound in a single pot, minimizing purification steps.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Yield (%) Regioselectivity
Cyclocondensation Chalcone, arylhydrazine Cu(OTf)₂, [bmim]PF6 82 High (1,3,5)
1,3-Dipolar Cycloaddition Diazoacetate, alkyne Zn(OTf)₂ 89 Moderate
Sydnone Cycloaddition Sydnone, acetylene None 84 High (1,3,4,5)
Direct Sulfonation Pyrazole, ClSO₃H CH₂Cl₂, 0°C 75 N1-specific
Thioether Oxidation Thioether pyrazole, H₂O₂ CH₃COOH 85 Complete

Challenges and Optimization Strategies

  • Regioselectivity Control : Copper and zinc triflates enhance regioselectivity in cyclocondensation and cycloaddition reactions, respectively.
  • Sulfonation Side Reactions : Using mild oxidizing agents like oxone minimizes over-oxidation of chloro and methyl groups.
  • Catalyst Recycling : Ionic liquids ([bmim]PF6) enable catalyst reuse for up to four cycles without significant activity loss, improving cost-efficiency.

Chemical Reactions Analysis

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylphenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include sulfone, sulfoxide, and substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole. Research indicates that this compound exhibits notable antibacterial and antifungal activities. For instance, derivatives of pyrazole have been synthesized and tested against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0025 to 12.5 µg/mL, showcasing their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives is another area of active research. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values as low as 1.5 µM against various cancer cell lines, indicating strong cytotoxic effects . These findings suggest that such compounds could serve as lead candidates in the development of new anticancer therapies.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with pyrazole derivatives under controlled conditions. The general synthetic route can be summarized as follows:

StepReactionConditions
1Synthesis of sulfonamideReaction of sulfonyl chloride with pyrazole in an organic solvent (e.g., DMF)
2PurificationCrystallization or chromatography to isolate the desired product
3CharacterizationUse of NMR, IR spectroscopy, and mass spectrometry to confirm structure

This method allows for the efficient production of the compound while ensuring high purity levels necessary for biological testing.

Material Science Applications

Beyond pharmacological uses, pyrazole compounds are also being explored for their potential in material science. Their unique chemical structure allows them to be incorporated into polymers and coatings that require specific thermal or mechanical properties. Research has indicated that incorporating pyrazole moieties into polymer matrices can enhance their thermal stability and mechanical strength .

Antimicrobial Efficacy Study

A study conducted by Malladi et al. synthesized a series of new pyrazole derivatives and tested them against common pathogenic bacteria and fungi. The results revealed significant antibacterial activity with MIC values ranging from 1.61 mg/mL to 12.5 mg/mL against various strains . This study underscores the potential for developing new antimicrobial agents based on the pyrazole scaffold.

Anticancer Activity Evaluation

In a comparative study on the anticancer effects of several pyrazole derivatives, researchers found that certain compounds exhibited potent cytotoxicity against lung cancer cell lines (A549 and NCI-H1299) with IC50 values demonstrating significant anti-proliferative effects . This highlights the promise of pyrazoles in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The dichloromethylphenyl moiety enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole can be compared with other sulfonyl pyrazoles, such as:

    1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole: This compound has a similar structure but lacks the additional chlorine atoms, which may affect its reactivity and biological activity.

    1-[(4-methylphenyl)sulfonyl]-1H-pyrazole: The presence of a methyl group instead of chlorine atoms can lead to differences in chemical properties and applications.

    1-[(4,5-dichlorophenyl)sulfonyl]-1H-pyrazole: This compound is closely related but does not have the methyl group, which may influence its overall stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic compound belonging to the class of sulfonyl pyrazoles. This compound has garnered interest in various fields of research due to its potential biological activities, particularly its antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a sulfonyl group and a dichloromethylphenyl moiety. The presence of these functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluating several pyrazole derivatives found that some exhibited inhibition zones against pathogens ranging from 0.22 to 0.25 μg/mL in minimum inhibitory concentration (MIC) tests. Notably, the compound was effective against Staphylococcus aureus and Staphylococcus epidermidis, inhibiting biofilm formation as well .

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25S. aureus, S. epidermidis
Other Pyrazole DerivativesVariesVarious

2. Antifungal Activity

The compound also shows promise in antifungal applications. In vitro studies have indicated that certain pyrazole derivatives can inhibit the growth of phytopathogenic fungi effectively. The structure-activity relationship suggests that modifications in the substituents can enhance antifungal potency .

3. Anticancer Properties

Pyrazoles are recognized for their anticancer potential, particularly in targeting specific cancer cell lines. Research indicates that compounds with similar structures have demonstrated antiproliferative activity against various cancer types, including breast cancer and melanoma. The mechanism often involves inhibiting key enzymes or pathways associated with tumor growth .

The biological activity of this compound can be attributed to its interaction with molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The sulfonyl group forms strong interactions with amino acid residues in enzyme active sites, leading to inhibition.
  • Binding Affinity : The dichloromethylphenyl moiety enhances binding affinity and specificity towards targets .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The results indicated that compounds with similar structural features showed substantial activity against bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Evaluation of Anticancer Activity

In a comparative study on anticancer properties, pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect .

Q & A

Q. What are the standard synthetic routes for preparing 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole?

The compound can be synthesized via sulfonylation of the pyrazole core using 4,5-dichloro-2-methylbenzenesulfonyl chloride under basic conditions. A typical procedure involves reacting the pyrazole precursor with the sulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or pyridine. Purification is achieved via recrystallization (e.g., methanol or ethanol) or column chromatography .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, orthorhombic systems (e.g., Pca2₁ space group) with parameters a = 19.2938 Å, b = 6.0438 Å, c = 12.9812 Å can be used to analyze deviations in the pyrazole ring planarity .
  • Spectroscopy : IR for sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .

Q. What safety precautions are critical during handling?

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
  • Store in a dry, ventilated environment at 2–8°C in airtight containers.
  • Avoid inhalation of dust; employ fume hoods for synthesis steps involving volatile reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfonylation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity but may require post-reaction neutralization.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Temperature control : Reflux in xylene (140–150°C) for 25–30 hours ensures complete reaction, as demonstrated in analogous pyrazole sulfonylation .

Q. How can computational methods predict the compound’s bioactivity?

  • Density Functional Theory (DFT) : Model the sulfonyl group’s electron-withdrawing effects on pyrazole’s aromaticity and binding affinity.
  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using structural data from X-ray studies .

Q. What strategies resolve contradictions in reported pharmacological data?

  • Purity verification : Use HPLC (≥95% purity threshold) to exclude impurities affecting bioactivity .
  • Dose-response studies : Replicate assays (e.g., COX-2 inhibition) under standardized conditions (pH, solvent, cell lines) to isolate compound-specific effects .

Q. How does the sulfonyl group influence chemical derivatization?

The sulfonyl moiety enables functionalization via nucleophilic substitution or coupling reactions. For example:

  • Mannich reaction : Introduce aminoalkyl groups using formaldehyde and secondary amines, as shown in pyrazole derivatives .
  • Cross-coupling : Suzuki-Miyaura reactions to append aryl/heteroaryl groups, leveraging palladium catalysts .

Q. What methods stabilize the compound in aqueous environments?

  • Co-crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) to enhance solubility.
  • Microencapsulation : Employ PLGA nanoparticles for controlled release, validated via dynamic light scattering (DLS) .

Data Analysis and Interpretation

Q. How to address discrepancies in crystallographic data?

  • R-factor refinement : Ensure R < 0.05 and wR < 0.10 using software like SHELXL.
  • Thermal parameter checks : Validate anisotropic displacement parameters (ADPs) to confirm absence of disorder .

Q. What statistical approaches validate bioactivity results?

  • ANOVA : Compare mean IC₅₀ values across multiple trials (e.g., p < 0.05 significance threshold).
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, dipole moment) with activity trends .

Methodological Resources

  • Synthesis protocols : Ref .
  • Crystallography : Ref .
  • Safety guidelines : Ref .

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